N-(5-ETHYL-4-PHENYL-13-THIAZOL-2-YL)PYRIDINE-4-CARBOXAMIDE
Overview
Description
N-(5-ETHYL-4-PHENYL-13-THIAZOL-2-YL)PYRIDINE-4-CARBOXAMIDE is a heterocyclic compound that contains a thiazole ring fused with a pyridine ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-ETHYL-4-PHENYL-13-THIAZOL-2-YL)PYRIDINE-4-CARBOXAMIDE typically involves the reaction of 2-aminothiazole derivatives with pyridine-4-carboxylic acid derivatives. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride to facilitate the formation of the amide bond. The reaction conditions generally include refluxing the reactants in an appropriate solvent such as ethanol or acetonitrile for several hours .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance the efficiency and yield of the compound. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
N-(5-ETHYL-4-PHENYL-13-THIAZOL-2-YL)PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and pyridine rings, respectively.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidine derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
N-(5-ETHYL-4-PHENYL-13-THIAZOL-2-YL)PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored as a potential therapeutic agent for treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-(5-ETHYL-4-PHENYL-13-THIAZOL-2-YL)PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
N-(4-CHLORO-3-(2-HYDROXYETHYL)SULFAMOYL)PHENYL-4-METHYL-1,3-THIAZOL-2-YL)BENZENESULFONAMIDE: A compound with similar thiazole and sulfonamide groups, known for its antibacterial activity.
2-(4-(1-(2-(4-METHYL-5-(PHENYLDIAZENYL)THIAZOL-2-YL)HYDRAZONO)ETHYL)PHENYL)ISOINDOLINE-1,3-DIONE: A thiazole derivative with potential anticancer properties.
Uniqueness
N-(5-ETHYL-4-PHENYL-13-THIAZOL-2-YL)PYRIDINE-4-CARBOXAMIDE is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a thiazole ring with a pyridine ring and an amide group makes it a versatile compound for various applications in scientific research and industry .
Properties
IUPAC Name |
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)pyridine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c1-2-14-15(12-6-4-3-5-7-12)19-17(22-14)20-16(21)13-8-10-18-11-9-13/h3-11H,2H2,1H3,(H,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBEAOSWLMOLSLM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(S1)NC(=O)C2=CC=NC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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